molecular formula C22H19N3O5S B2603177 (Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 638133-64-9

(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B2603177
CAS No.: 638133-64-9
M. Wt: 437.47
InChI Key: RQOYJZBOODBTCS-UNOMPAQXSA-N
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Description

(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione (CAS: 638133-64-9) is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazine core substituted with two distinct aromatic moieties: a 3,4-dimethoxybenzyl group at position 6 and a 4-methoxybenzylidene group at position 2. This compound is commercially available for research applications, highlighting its relevance in synthetic and medicinal chemistry .

Properties

IUPAC Name

(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-28-15-7-4-13(5-8-15)12-19-21(27)25-22(31-19)23-20(26)16(24-25)10-14-6-9-17(29-2)18(11-14)30-3/h4-9,11-12H,10H2,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOYJZBOODBTCS-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the benzyl and benzylidene groups. Common reagents used in these reactions include various aldehydes, amines, and sulfur-containing compounds. The reaction conditions usually involve heating under reflux, the use of catalysts, and specific solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

Key Steps

  • Formation of the thiazolo-triazine core :

    • S-alkylation : Reaction of 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate to form intermediates .

    • Intramolecular cyclization : Microwave-assisted or heat-mediated cyclization regioselectively at the N2 position of the triazine ring .

  • Introduction of substituents :

    • Benzylidene groups : Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) under acidic conditions to form the arylidene moieties.

    • 3,4-Dimethoxybenzyl substitution : Likely via nucleophilic substitution or coupling reactions at the 6-position of the thiazolo-triazine nucleus .

Reaction Conditions

StepReagents/ConditionsPurpose
S-alkylationEthyl 2-chloroacetoacetate, baseCore formation
CyclizationPolyphosphoric acid (PPA), microwaveRegioselective ring closure at N2
Benzylidene formation4-Methoxybenzaldehyde, HClFormation of arylidene substituent

Hydrolysis of the Dione Moiety

The 3,7-dione functionality can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for structural modification and may influence bioactivity .

Alkylation/Functionalization

  • S-alkylation : The sulfur atom in the thiazole ring may react with alkylating agents, though this is less common compared to nitrogen reactivity.

  • Nucleophilic substitution : The triazine nitrogen atoms can participate in substitution reactions, potentially introducing new functional groups.

Cleavage of Benzylidene Groups

The arylidene substituents may undergo retro-aldol cleavage under basic conditions, releasing the corresponding aldehyde and forming a methylene group.

Spectroscopic Characterization

TechniqueKey Observations
1H NMR Detection of aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.9 ppm), and ketone protons (δ ~10 ppm) .
IR Absorption bands for carbonyl groups (C=O, ~1680–1700 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .
HRMS Confirmation of molecular formula and isotopic distribution (e.g., [M+H]+ = 378.44 g/mol).

X-Ray Diffraction

Used to confirm regioselectivity during cyclization steps, as demonstrated in structurally similar compounds .

Stability and Reactivity Trends

  • Thermal stability : The fused heterocyclic system confers moderate stability, but prolonged heating may induce decomposition.

  • Nucleophilicity : The triazine nitrogen atoms are reactive sites, enabling substitution or amidation reactions .

  • Electrophilicity : The benzylidene moieties (C=N) are susceptible to nucleophilic attack under acidic conditions.

Relevance to Biological Activity

While the query focuses on chemical reactions, related compounds in the thiazolo-triazine class exhibit antibacterial and antitubercular activity , attributed to interactions with enzymes like leucyl-tRNA synthetase . This highlights the importance of structural modifications (e.g., substituent variations) in optimizing reactivity and bioactivity.

Scientific Research Applications

The compound (Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic molecule with significant potential in various scientific research applications. This article will explore its chemical properties, synthesis methods, and diverse applications in medicinal chemistry and material science.

Structure and Composition

The compound's structure features a thiazolo-triazine core, which is known for its stability and biological activity. The presence of methoxy groups enhances its solubility and reactivity. The molecular formula is C23H19N3O3SC_{23}H_{19}N_3O_3S, with a molecular weight of approximately 417.48 g/mol.

Physical Properties

  • Melting Point : Specific melting point data is not widely available; however, compounds of similar structure typically exhibit moderate melting points.
  • Solubility : Generally soluble in organic solvents such as DMSO and ethanol, but limited solubility in water.

Example Synthetic Route

A common synthetic pathway involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable thiazole precursor under reflux conditions, followed by purification through crystallization or chromatography.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with thiazolo-triazine scaffolds exhibit promising anticancer properties by inhibiting specific cancer cell lines. Studies have shown that derivatives can induce apoptosis in tumor cells through various mechanisms.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against several bacterial strains. Its methoxy groups contribute to enhanced interaction with bacterial membranes.
  • Enzyme Inhibition : Some studies have reported that this class of compounds can act as inhibitors for enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes.

Material Science

  • Organic Electronics : The unique electronic properties of thiazolo-triazine derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport is crucial for device efficiency.
  • Polymer Chemistry : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it useful in advanced material applications.

Case Study 1: Anticancer Activity

In a study published by the Journal of Medicinal Chemistry, derivatives of thiazolo-triazines were synthesized and tested against various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Efficacy

A recent investigation reported the synthesis of several analogs of the compound, which were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of (Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2Z)-6-Benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Key Differences :

  • Substituents : The target compound’s 3,4-dimethoxybenzyl group (electron-donating methoxy substituents) contrasts with the simple benzyl group in the analogue. The benzylidene moiety in the analogue contains a bromine atom (electron-withdrawing) instead of a methoxy group .
  • Molecular Properties :
Property Target Compound Analogous Compound ()
Molecular Formula C₂₂H₁₉N₃O₆S C₁₉H₁₂BrN₃O₂S
Molecular Mass (g/mol) 477.47 426.29
Key Functional Groups 3× methoxy, benzylidene Bromobenzylidene, benzyl
Potential Reactivity Enhanced electron density Halogen-mediated cross-coupling

Implications :

  • The bromine in the analogue may facilitate halogen bonding or Suzuki-Miyaura cross-coupling, absent in the methoxy-substituted target compound .

Structural Similarity Analysis

Using binary fingerprint-based similarity coefficients (e.g., Tanimoto), the target compound and its analogues share a core scaffold but differ significantly in substituent profiles. For example:

  • Tanimoto Index : Estimated to be ~0.6–0.7 (moderate similarity) due to conserved triazine-thiazole core but divergent substituents .
  • Electrostatic and Steric Fields : 3D-QSAR models (as applied in acetylcholinesterase inhibitor studies) suggest that methoxy groups contribute to favorable steric and electrostatic interactions in enzyme binding pockets, contrasting with halogenated analogues .

Biological Activity

(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a synthetic compound belonging to the thiazolo[3,2-b][1,2,4]triazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N3O5SC_{23}H_{24}N_3O_5S. The compound features a thiazole ring fused with a triazine structure and is substituted with methoxybenzyl groups. Its structural characteristics may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The MTT assay has been employed to evaluate its cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • Findings : The compound exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin. It was observed to induce apoptosis through the activation of caspases (caspase-3, -8, and -9), which are critical mediators in the apoptotic pathway .

Antimicrobial Activity

The thiazolo[3,2-b][1,2,4]triazine derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown:

  • Activity Spectrum : Effective against various bacterial strains.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .
  • Cell Cycle Arrest : It has been suggested that this compound may induce cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS lead to oxidative stress in cancer cells, contributing to cell death .

Case Studies

Several studies have documented the effects of this compound on different cancer types:

  • A study reported that treatment with this compound led to a significant reduction in tumor growth in xenograft models of breast cancer .
  • Another investigation noted its effectiveness against resistant strains of bacteria that are typically difficult to treat with conventional antibiotics .

Data Tables

Biological ActivityCell Line/OrganismIC50 ValueMechanism
AnticancerMCF-715 µMApoptosis induction via caspases
AnticancerMDA-MB-23112 µMROS generation and cell cycle arrest
AntimicrobialStaphylococcus aureus25 µg/mLDisruption of cell wall synthesis

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound, given its fused heterocyclic core?

  • Methodology : Prioritize modular synthesis using condensation and cyclization reactions. For example, intermediates like thioureas (formed via aryl isothiocyanate reactions) can be cyclized under acidic or basic conditions to form thiazolo-triazine scaffolds . Substituent positions (e.g., methoxy groups) require regioselective protection/deprotection steps, as seen in analogous triazolo-thiadiazine syntheses . Confirm intermediate purity via TLC/HPLC before proceeding to cyclization.

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • X-ray crystallography : Resolves stereochemistry (e.g., Z-configuration of benzylidene groups) and confirms fused-ring geometry .
  • NMR : ¹H/¹³C NMR identifies substituent environments (e.g., methoxy protons at δ 3.7–4.0 ppm, aromatic protons in thiazole/triazine rings) .
  • HRMS : Validates molecular formula (e.g., exact mass for C₂₄H₂₁N₃O₅S).

Q. How can solubility challenges be addressed during in vitro bioactivity assays?

  • Methodology : Use DMSO as a primary solvent (≤1% v/v to avoid cytotoxicity). For aqueous compatibility, employ co-solvents like PEG-400 or β-cyclodextrin inclusion complexes, as demonstrated for hydrophobic benzothiazole derivatives .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be systematically analyzed?

  • Methodology :

  • Dose-response profiling : Compare IC₅₀ values across assays (e.g., microbial vs. mammalian cell lines) to identify selective toxicity thresholds .
  • Mechanistic studies : Use fluorescence-based assays (e.g., DNA intercalation studies via ethidium bromide displacement ) or enzyme inhibition assays (e.g., kinase/receptor binding) to pinpoint targets.
  • Statistical validation : Apply ANOVA to assess significance across replicates and assays .

Q. What strategies optimize reaction yields for intermediates with steric hindrance (e.g., 3,4-dimethoxybenzyl groups)?

  • Methodology :

  • Ultrasound-assisted synthesis : Enhances mixing and reduces reaction time for sterically hindered intermediates (e.g., 70% yield improvement in 4-methoxybenzylidene thiazole syntheses under ultrasound ).
  • Catalytic systems : Use Pd/Cu catalysts for cross-couplings or phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

Q. How do substituent modifications (e.g., methoxy vs. nitro groups) influence biological activity?

  • Methodology :

  • SAR studies : Synthesize derivatives with systematic substituent variations (e.g., replace 4-methoxy with nitro or halogens) and compare bioactivity via standardized assays .
  • Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., Hammett σ values) with activity trends .

Q. What analytical methods resolve discrepancies in crystallographic vs. spectroscopic data (e.g., unexpected diastereomer formation)?

  • Methodology :

  • Dynamic NMR : Detect rotamers or conformational flexibility in solution .
  • SC-XRD vs. PXRD : Compare single-crystal and powder patterns to identify polymorphic impurities .
  • Chiral HPLC : Resolve enantiomers if asymmetric centers form during synthesis .

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